molecular formula C13H20N2O2S B3330363 Tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate CAS No. 690261-82-6

Tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate

Cat. No. B3330363
CAS RN: 690261-82-6
M. Wt: 268.38 g/mol
InChI Key: KGNLGJYGBWHGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate, or TB4PC, is an organic compound that has been used in a variety of scientific research applications. It is an alkyl-substituted piperidine derivative, bearing a tert-butyl group, a thiazole ring, and a carboxylic acid group. TB4PC is a versatile compound that has been used in a variety of laboratory experiments and studies, including biochemical and physiological studies.

Scientific Research Applications

TB4PC has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to study the effects of various compounds on the body. It has also been used in organic synthesis to study the reactivity of different molecules. In addition, TB4PC has been used in the synthesis of other compounds, such as terpenes and steroids.

Mechanism of Action

The mechanism of action of TB4PC is not fully understood, but it is believed to involve the binding of the carboxylic acid group to a target molecule, such as an enzyme or receptor. This binding can then activate or inhibit the target molecule, depending on the type of molecule and the specific compound.
Biochemical and Physiological Effects
TB4PC has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have anti-cancer and anti-viral effects. In addition, TB4PC has been shown to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

TB4PC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable in solution. In addition, it is relatively non-toxic and has low solubility in water, making it suitable for use in aqueous solutions. However, TB4PC has several limitations for use in laboratory experiments. It is relatively expensive, and it is not very soluble in organic solvents.

Future Directions

TB4PC has a variety of potential future directions. It could be used in the development of new drugs and therapies, as it has been shown to have a variety of biochemical and physiological effects. It could also be used in the development of new organic synthesis methods, as it is relatively easy to synthesize and purify. In addition, TB4PC could be used in the development of new materials, as it is relatively stable in solution and has low solubility in water. Finally, TB4PC could be used in the development of new analytical techniques, as it is relatively non-toxic and has a variety of biochemical and physiological effects.

properties

IUPAC Name

tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-6-4-10(5-7-15)11-8-18-9-14-11/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNLGJYGBWHGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704433
Record name tert-Butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

690261-82-6
Record name tert-Butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound from Step B above (500 mg, 1.63 mmol) was combined with thioformamide (100 mg, 1.63 mmol) in 5 mL of THF, warmed to 60° C., and stirred overnight. The mixture was cooled to RT and diluted with ethyl acetate. The solution was then washed with water followed by brine. The organics were dried over magnesium sulfate, filtered and concentrated under vacuum. Purification via preparative TLC plates (3×1000 μM) eluting with 60% ethyl acetate/hexane afforded the title compound (282 mg, 63%) as a clear oil. ESI-MS calculated for C13H20N2O2S: Exact Mass: 268.12. Found: 169.12 (M-Boc)+ and 291.14 (MNa)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate
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Tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate
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Tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate

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